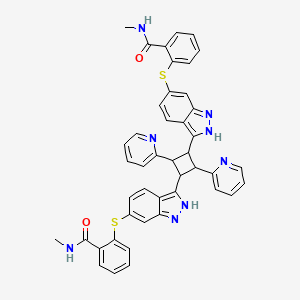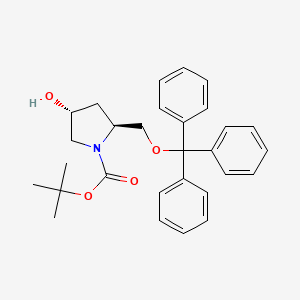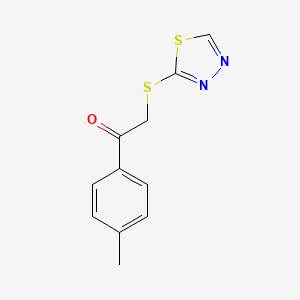
Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate is an organosilicon compound that features both diphenylsilyl and trimethylsilyl groups. Organosilicon compounds are widely used in various fields due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility in chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl hex-4-enoate, methyldiphenylsilane, and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a dry solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is cooled to low temperatures (0°C to -78°C) to control the reactivity of the silylating agents.
Catalysts: Catalysts such as palladium or platinum complexes may be used to facilitate the silylation reactions.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors with precise control over temperature, pressure, and reaction time. Automation and continuous flow processes may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to produce silanes.
Substitution: The silyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), organometallic reagents (Grignard reagents).
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: May be used in the development of silicon-based biomaterials or as a probe in biological studies.
Industry: Used in the production of specialty polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate involves its interaction with molecular targets through its silyl groups. These interactions can lead to the formation of stable complexes or the modification of other molecules. The pathways involved may include:
Hydrophobic Interactions: The silyl groups can interact with hydrophobic regions of molecules, affecting their solubility and stability.
Covalent Bond Formation: The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities.
Vergleich Mit ähnlichen Verbindungen
Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate can be compared with other organosilicon compounds, such as:
Trimethylsilyl Ethyl Ester: Similar in structure but lacks the diphenylsilyl group.
Diphenylsilyl Hexanoate: Similar but lacks the trimethylsilyl group.
Methyldiphenylsilyl Propionate: Similar but has a different alkyl chain length.
The uniqueness of this compound lies in its combination of both diphenylsilyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C24H34O2Si2 |
|---|---|
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
ethyl (E,3S)-3-[methyl(diphenyl)silyl]-3-trimethylsilylhex-4-enoate |
InChI |
InChI=1S/C24H34O2Si2/c1-7-19-24(27(3,4)5,20-23(25)26-8-2)28(6,21-15-11-9-12-16-21)22-17-13-10-14-18-22/h7,9-19H,8,20H2,1-6H3/b19-7+/t24-/m1/s1 |
InChI-Schlüssel |
HISODUULBMRQCE-YIRMDATKSA-N |
Isomerische SMILES |
CCOC(=O)C[C@](/C=C/C)([Si](C)(C)C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)CC(C=CC)([Si](C)(C)C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


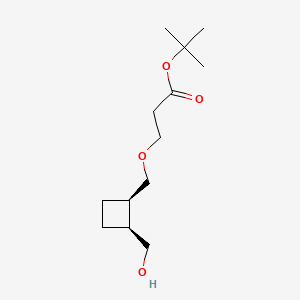

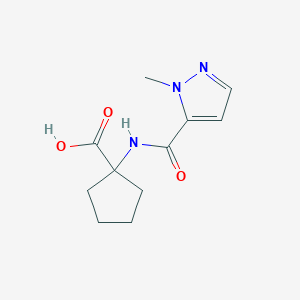

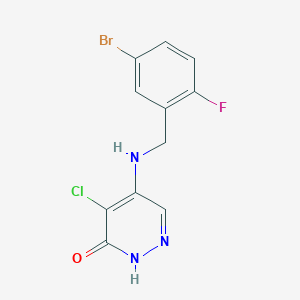
![N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide](/img/structure/B14907201.png)
